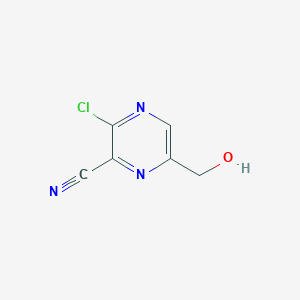
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C6H4ClN3O. It is characterized by the presence of a pyrazine ring substituted with a chloro group, a hydroxymethyl group, and a carbonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile typically involves the chlorination of 6-(hydroxymethyl)pyrazine-2-carbonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-(hydroxymethyl)pyrazine-2-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Chloro-6-(carboxymethyl)pyrazine-2-carbonitrile.
Reduction: 3-Chloro-6-(hydroxymethyl)pyrazine-2-amine.
Substitution: 3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile or 3-Thio-6-(hydroxymethyl)pyrazine-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. Molecular docking studies have shown that derivatives of this compound can bind to the active site of mycobacterial enoyl-ACP reductase (InhA), thereby inhibiting its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropyrazine-2-carbonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.
6-(Hydroxymethyl)pyrazine-2-carbonitrile: Lacks the chloro group, which reduces its reactivity in substitution reactions.
Uniqueness
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile is unique due to the presence of both a chloro and a hydroxymethyl group on the pyrazine ring. This dual functionality allows for a wider range of chemical reactions and modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Eigenschaften
Molekularformel |
C6H4ClN3O |
|---|---|
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
3-chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3O/c7-6-5(1-8)10-4(3-11)2-9-6/h2,11H,3H2 |
InChI-Schlüssel |
WJOCUOANJCXAGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)Cl)C#N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11914412.png)




![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)
![2H-Naphtho[2,3-D]imidazole](/img/structure/B11914449.png)
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)


